molecular formula C23H20N2O5 B5032151 2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 6054-83-7

2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B5032151
CAS No.: 6054-83-7
M. Wt: 404.4 g/mol
InChI Key: LRESXRWKLNWOGX-UHFFFAOYSA-N
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Description

2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid is a structurally complex organic molecule featuring:

  • Benzamidobenzoyl group: A benzamide (C₆H₅CONH₂) linked to a benzoyl (C₆H₅CO) moiety.
  • Amino linkage: Connects the benzamidobenzoyl group to the propanoic acid backbone.
  • 4-Hydroxyphenyl substituent: A phenyl ring with a hydroxyl group at the para position.
  • Propanoic acid backbone: Provides carboxylic acid functionality for solubility and biochemical interactions.

Properties

IUPAC Name

2-[(2-benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c26-17-12-10-15(11-13-17)14-20(23(29)30)25-22(28)18-8-4-5-9-19(18)24-21(27)16-6-2-1-3-7-16/h1-13,20,26H,14H2,(H,24,27)(H,25,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRESXRWKLNWOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387182
Record name 2-[(2-benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6054-83-7
Record name 2-[(2-benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid typically involves the reaction of benzoyl chloride with DL-phenylalanine. The reaction is carried out under controlled conditions, often using a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzoyl group can be reduced to benzyl alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid has several applications in scientific research:

  • **Chemistry

Biological Activity

2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid is a compound with potential therapeutic applications, particularly in oncology and antioxidant research. Its structural features suggest it may exhibit significant biological activity, warranting a detailed exploration of its effects and mechanisms.

Chemical Structure

The compound can be represented by the following chemical formula:

  • Chemical Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

Anticancer Properties

Recent studies have indicated that derivatives of 3-(4-hydroxyphenyl)propanoic acid exhibit notable anticancer activities. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, including A549 (non-small cell lung cancer). The results showed:

  • Viability Reduction : Certain derivatives reduced A549 cell viability by up to 50% in vitro.
  • Mechanisms of Action : The anticancer effects were attributed to induction of apoptosis and inhibition of cell migration, comparable to standard chemotherapeutics like doxorubicin and cisplatin .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays:

  • DPPH Radical Scavenging Assay : The compound demonstrated significant radical scavenging activity, indicating its ability to neutralize free radicals.
  • Ferric Reducing Antioxidant Power (FRAP) : Results showed that the compound exhibited higher antioxidant activity than commercial antioxidants such as butylated hydroxytoluene (BHT) .

Case Studies

  • Anticancer Screening : A study involving a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives reported that several compounds significantly inhibited cell viability in A549 cells. Notably, compound 20 demonstrated potent cytotoxicity with an IC50 value comparable to established chemotherapeutics .
  • Antioxidant Evaluation : In another investigation, the antioxidant properties were assessed using both DPPH and FRAP assays. The results indicated that the structural modifications in the derivatives influenced their antioxidant efficacy, with certain compounds showing a marked increase in reducing power compared to controls .

Data Tables

CompoundActivity TypeIC50 (µM)Cell Line
Compound 20Anticancer15.5A549
Compound 22Antioxidant12.3DPPH Assay
Compound 29Anticancer31.2A549

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between the target compound and structurally related analogs:

Compound Name Molecular Formula Key Structural Features Unique Properties/Applications References
2-[(2-Benzamidobenzoyl)amino]-3-(4-hydroxyphenyl)propanoic acid (Target) Not explicitly provided (estimated: C₂₃H₂₁N₃O₅) Benzamidobenzoyl group, 4-hydroxyphenyl, propanoic acid Potential enzyme inhibition due to aromatic stacking and hydrogen bonding -
2-(2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid C₂₆H₂₆N₂O₇ Benzyloxy carbonyl (Cbz) protecting group, dual 4-hydroxyphenyl groups Used in peptide synthesis; Cbz group enhances stability during coupling reactions
3-(3-Amino-4-hydroxyphenyl)propanoic acid C₉H₁₁NO₃ Amino and hydroxyl groups on phenyl ring, propanoic acid Exhibits antioxidant and anticancer activities; simpler structure limits target specificity
3-Acetamido-3-(4-chlorophenyl)propanoic acid C₁₁H₁₂ClNO₃ Acetamido group, 4-chlorophenyl substituent Chlorine enhances lipophilicity; used in studies of halogenated analogs’ pharmacokinetics
(R)-2-amino-3-(4-hydroxy-3-sulfophenyl)propanoic acid C₉H₁₁NO₆S Sulfonic acid group, 4-hydroxyphenyl Enhanced solubility and ionic interactions due to sulfonic acid; contrasts with target’s neutral groups
2-(((Benzyloxy)carbonyl)amino)-2-methyl-3-phenylpropanoic acid C₁₈H₁₉NO₄ Benzyloxy carbonyl group, methyl branch, phenyl substituent Methyl group alters steric hindrance; used in asymmetric synthesis

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

  • The 4-hydroxyphenyl group in the target compound and analogs (e.g., ) facilitates hydrogen bonding, enhancing interactions with biological targets like tyrosine kinases or estrogen receptors.
  • Benzamidobenzoyl vs. Benzyloxy carbonyl (Cbz) : The former may improve target specificity due to its rigid aromatic structure, while Cbz serves primarily as a protecting group in peptide synthesis .

Impact of Halogenation and Sulfonation :

  • Chlorophenyl () and sulfonic acid () substituents increase lipophilicity and solubility, respectively. The target compound lacks these groups, suggesting a balance between membrane permeability and aqueous solubility.

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